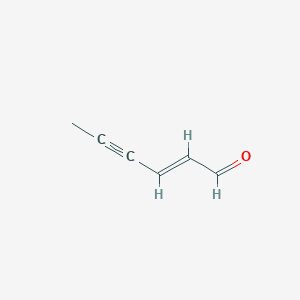

(E)-hex-2-en-4-ynal

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H6O |

|---|---|

Molecular Weight |

94.11 g/mol |

IUPAC Name |

(E)-hex-2-en-4-ynal |

InChI |

InChI=1S/C6H6O/c1-2-3-4-5-6-7/h4-6H,1H3/b5-4+ |

InChI Key |

NTDJURCPQZXMKS-SNAWJCMRSA-N |

Isomeric SMILES |

CC#C/C=C/C=O |

Canonical SMILES |

CC#CC=CC=O |

Origin of Product |

United States |

Synthetic Methodologies for E Hex 2 En 4 Ynal and Analogous Structures

Regio- and Stereoselective Synthesis of (E)-hex-2-en-4-ynal Precursors

The construction of the enynal framework requires precise control over where the functional groups are placed (regioselectivity) and the spatial arrangement of atoms, particularly around the double bond (stereoselectivity).

Alkyne Functionalization Strategies

Alkyne functionalization is a key step in assembling the carbon skeleton of enynals. Various methods are employed to introduce or modify the alkyne unit. For instance, the Corey-Fuchs reaction is a well-established method for converting aldehydes into terminal alkynes via a one-carbon homologation. This involves the formation of a α,α-dibromoalkene intermediate, followed by treatment with a strong base to generate the alkyne. rsc.org Transition metal-catalyzed reactions, such as Sonogashira coupling, are also widely used for forming carbon-carbon bonds, including the introduction of alkyne groups. rsc.orgnih.gov Advanced approaches to alkyne functionalization, including asymmetric transformations catalyzed by transition metals like gold and rhodium, are continually being developed to enable the synthesis of complex molecules containing alkyne units. nih.govnih.govresearchgate.net

Stereochemical Control in Alkene Formation

Achieving the desired (E) stereochemistry of the alkene in this compound is crucial. Stereoselective reactions are those that favor the formation of one stereoisomer over others. masterorganicchemistry.com In the context of enynal synthesis, this can be achieved through various methods for alkene formation. For example, specific modifications of Wittig or Horner-Wadsworth-Emmons reactions can be designed to favor the formation of the (E)-alkene isomer. masterorganicchemistry.com Another approach involves the controlled reduction of a diyne precursor. For instance, the partial reduction of hexa-2,4-diyn-1-ol (B14146731) with LiAlH₄ has been reported to yield (E)-hex-2-en-4-yn-1-ol, a potential precursor to this compound. rsc.org Stereospecific reactions, where the stereochemistry of the starting material dictates the stereochemistry of the product, can also be employed. masterorganicchemistry.com Copper and nickel co-catalyzed hydroalkylation of terminal alkynes with alkyl iodides has been shown to provide (E)-alkenes with high stereospecificity. nih.govorganic-chemistry.org

Direct Synthesis and Derivatization of this compound

Direct synthetic routes to this compound typically involve the oxidation of a suitable alcohol precursor, such as (E)-hex-2-en-4-yn-1-ol.

Dess-Martin Periodinane Mediated Oxidations

The Dess-Martin oxidation, utilizing Dess-Martin periodinane (DMP), is a widely used method for the mild and selective oxidation of primary alcohols to aldehydes. wikipedia.orgorganic-chemistry.org This reagent is particularly useful for oxidizing sensitive functionalities, including allylic alcohols, which are precursors to α,β-unsaturated aldehydes like enynals. wikipedia.org The oxidation of (E)-hex-2-en-4-yn-1-ol using freshly prepared Dess-Martin periodinane in dichloromethane (B109758) at room temperature has been reported to yield (E)-hex-2-en-4-yn-1-al. rsc.org The reaction is typically fast and conducted under mild, neutral or slightly acidic conditions, offering advantages over harsher oxidation methods. wikipedia.orgorgsyn.org A modified workup procedure involving cooling the reaction mixture and adding pentane (B18724) and poly(4-vinylpyridine) has been developed to improve the isolation of sensitive enynals like 2-alkynylpropenals, which are analogous in reactivity to this compound. nih.gov

Catalytic Oxidation Methods

In addition to stoichiometric oxidants like Dess-Martin periodinane, catalytic oxidation methods offer more environmentally friendly and efficient routes to carbonyl compounds. While specific catalytic oxidation of (E)-hex-2-en-4-yn-1-ol to this compound may not be explicitly detailed in the search results, catalytic oxidation is a broad field with various metal catalysts (e.g., palladium, copper, gold) and co-oxidants used for the transformation of alcohols to aldehydes. nih.govwikipedia.org For instance, palladium catalysts have been used for the oxidation of α,β-enones. nih.gov The development of catalytic methods for the oxidation of sensitive enynol structures to their corresponding enynals remains an active area of research.

Advanced Approaches to Enynal Construction

Research continues into developing novel and more efficient methods for constructing enynal frameworks and analogous structures. These advanced approaches often involve cascade reactions, multicomponent reactions, and the use of transition metal catalysis to achieve complex molecular architectures in a single process. For example, deoxyalkynylation of enaminones catalyzed by a cooperative system of Tf₂O/Pd/Cu has been shown to be an effective method for synthesizing various enynals with good functional group compatibility. acs.orgfigshare.com Transition metal-catalyzed cycloisomerization reactions of enynones and enynals have also emerged as straightforward methods for synthesizing functionalized heterocycles, demonstrating the utility of these substrates in complex molecule synthesis. researchgate.netnih.gov Enynals can also serve as precursors for generating reactive intermediates like metal carbenes, which can then participate in various transformations, including cyclopropanation and insertion reactions, leading to diverse structures. nih.govresearchgate.netacs.orgresearchgate.net Multicomponent reactions involving enynals have been explored to rapidly assemble complex molecules with multiple stereocenters. acs.org

Cross-Coupling Reactions in Enynal Synthesis

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds between two different molecular fragments, often catalyzed by transition metals like palladium or copper. These reactions are particularly relevant in the synthesis of conjugated systems like enynals.

One prominent example of a cross-coupling reaction utilized in the synthesis of enynes, which are structural components of enynals, is the Sonogashira coupling. This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide or triflate, catalyzed by a palladium complex and a copper co-catalyst. wikipedia.org Sonogashira coupling can be employed to construct the enyne moiety, which can then be further functionalized to yield the enynal. For instance, the coupling of vinyl halides with terminal acetylenes can stereospecifically produce 1,3-enynes. wikipedia.org Vinyl iodides are noted for their high reactivity in this type of palladium-catalyzed oxidative addition. wikipedia.org

The Heck reaction is another palladium-catalyzed cross-coupling process that forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene. wikipedia.org While primarily used for vinylation or arylation of olefins, variations of the Heck reaction could potentially be explored in the context of constructing the enal portion of an enynal from suitable precursors. mdpi.com The reaction is known for its trans selectivity. organic-chemistry.org

Suzuki-Miyaura coupling, which involves the palladium-catalyzed cross-coupling of an organoborane (such as a boronic acid or ester) with an organohalide or triflate, is widely used for synthesizing conjugated systems like polyolefins and styrenes. libretexts.orgwikipedia.org This methodology could, in principle, be adapted for the synthesis of enynals by coupling appropriate vinyl or alkynyl boron species with precursors containing the other required functional groups. The reaction typically proceeds with retention of configuration on the double bonds of the coupling partners. wikipedia.org

Research has demonstrated the application of Sonogashira coupling in the synthesis of complex molecules containing the enyne moiety, including natural products. rsc.org Studies have also explored palladium-catalyzed Sonogashira coupling for the synthesis of cross-conjugated enynones from α,β-unsaturated carboxylic acid derivatives and alkynes. mdpi.com

Tandem and Cascade Synthetic Pathways

Tandem and cascade reactions are highly efficient synthetic strategies that involve a sequence of two or more reactions occurring consecutively in a single pot without isolation of intermediates. These approaches are valuable for rapidly increasing molecular complexity and building intricate structures like polycyclic compounds.

Enynals have been shown to participate in various cascade and tandem reactions, leading to the formation of diverse cyclic and polycyclic structures. For example, a copper-catalyzed cascade annulation of enynals with alkenyl or alkynyl α-bromocarbonyls has been reported for the synthesis of cyclohexenone-fused polycyclic compounds. This process can establish multiple new carbon-carbon bonds and rings in a single operation, highlighting its efficiency. researchgate.netnih.gov

Another example involves the cascade cyclization of 6-hydroxyhex-2-en-4-ynals with primary amines, catalyzed by silver, to yield substituted pyrroles. beilstein-journals.org This reaction sequence involves the condensation of the amine with the aldehyde, followed by a silver-promoted cyclization. beilstein-journals.org

Enynals can also serve as precursors for reactive intermediates in cascade processes. For instance, enynones and enynals can act as donor-type carbene precursors, forming furyl metal carbenes via catalytic intramolecular cyclization. These carbenes can then participate in various reactions, including insertions and cross-coupling, to construct functionalized furans. researchgate.netresearchgate.net

Studies have also explored tandem reactions starting from aldehydes, including enynals, for the synthesis of various cyclic systems. researchgate.net For example, a copper chloride/triethylamine catalyzed tandem reaction involving enynals and propargylamines has been developed for the synthesis of indanone-fused pyrrolidines. acs.orgacs.org This reaction forms multiple bonds and rings in one step. acs.org

Research highlights the utility of cascade reactions in efficiently constructing carbo- and heterocycles from enynols and diynols. rsc.org

Chemoenzymatic and Biocatalytic Routes to Related Enynals

Chemoenzymatic synthesis combines the power of chemical transformations with the selectivity and efficiency of enzymatic reactions. Biocatalysis, utilizing enzymes or whole cells, offers environmentally benign routes for chemical synthesis, often with high stereo- and regioselectivity.

While specific examples detailing the chemoenzymatic or biocatalytic synthesis of this compound are less prevalent in the immediately available literature, these approaches have been explored for the synthesis of related enynals and complex molecules containing similar functionalities.

Biocatalytic methods have been developed for the synthesis of substituted pyrroles, some of which can be derived from enynals. beilstein-journals.orgbeilstein-journals.org This suggests the potential for enzymatic steps to be integrated into synthetic routes towards enynal-like structures or their derivatives.

Chemoenzymatic strategies have been successfully applied in the synthesis of various natural products and complex molecules, leveraging enzymes for specific steps such as oxidative carbon-carbon coupling or stereoselective transformations. researchgate.netrsc.org The development of new enzymes and the engineering of existing ones are expanding the scope of biocatalysis to include novel transformations. researchgate.net

The synthesis of chiral hexynones, which are related to enynals, has been achieved using established asymmetric methodologies, including steps that could potentially be adapted or influenced by biocatalytic principles for stereocontrol. rsc.org

Although direct biocatalytic routes specifically targeting the enal functional group in conjugated systems like enynals might be challenging due to potential enzyme sensitivity, the broader field of chemoenzymatic synthesis offers promising avenues for developing more sustainable and selective pathways to access these compounds and their analogs.

Advanced Spectroscopic Characterization and Structural Elucidation of E Hex 2 En 4 Ynal and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework and the relative spatial arrangement of atoms in a molecule. By analyzing the chemical shifts, splitting patterns, and coupling constants in NMR spectra, detailed information about the electronic environment and connectivity of nuclei can be obtained.

High-Resolution 1H NMR for Proton Environment Analysis

High-resolution 1H NMR spectroscopy is crucial for identifying different types of protons within the molecule and understanding their neighboring environments. The chemical shift (δ) of a proton signal is influenced by nearby functional groups, while the splitting pattern (multiplicity) provides information about the number of vicinal protons. Coupling constants (J values) offer insights into the dihedral angles and connectivity.

For (E)-hex-2-en-4-ynal, the 1H NMR spectrum is expected to show distinct signals corresponding to the aldehyde proton, the vinylic protons, and the methyl protons. Analysis of the coupling constants between the vinylic protons is particularly important for confirming the (E) stereochemistry of the double bond. A large coupling constant (typically 15-18 Hz) between the protons across the double bond is indicative of an (E) configuration.

Based on reported data for (E)-hex-2-en-4-yn-1-al (compound 13), which is the same compound, the 1H NMR spectrum (300 MHz, CDCl3) shows a doublet at δ 9.24 ppm with a coupling constant of J = 1.2 Hz, corresponding to the aldehyde proton (H-1). rsc.orgrsc.org Signals for the vinylic protons appear in the region of 5.58–5.70 ppm (m, 1H, H-4) and 6.56 ppm (dq, J = 15.8, 6.9 Hz, 1H, H-5). rsc.orgrsc.org The methyl protons (H-6) are observed as a doublet of doublets at 1.86 ppm with coupling constants of J = 6.9 and 1.5 Hz. rsc.orgrsc.org The large coupling constant of 15.8 Hz for one of the vinylic protons (H-5) supports the (E) configuration of the double bond. rsc.orgrsc.org

1H NMR Spectroscopic Data for this compound

13C NMR for Carbon Skeleton and Functional Group Assignment

13C NMR spectroscopy provides information about the carbon framework of the molecule and the types of functional groups present. Each unique carbon atom in the molecule gives rise to a signal in the 13C NMR spectrum. The chemical shift of a carbon signal is influenced by its hybridization state and the electronegativity of neighboring atoms.

For this compound, the 13C NMR spectrum is expected to show signals for the carbonyl carbon of the aldehyde, the sp2 hybridized carbons of the double bond, the sp hybridized carbons of the triple bond, and the sp3 hybridized carbon of the methyl group.

Reported data for (E)-hex-4-en-2-yn-1-al (compound 15), an isomer, shows characteristic 13C NMR signals including a signal at 176.8 ppm for the aldehyde carbonyl carbon (C-1), signals at 149.2 ppm (C-5) and 108.6 ppm (C-4) for the double bond carbons, and signals at 94.6 and 87.5 ppm for the triple bond carbons. rsc.orgrsc.org The methyl carbon (C-6) appears at 19.3 ppm. rsc.orgrsc.org While this is an isomer, it illustrates the expected regions for these functional groups in a hexenynal structure. PubChem also lists 13C NMR spectra for this compound, confirming the availability of this data for the specific compound. nih.govspectrabase.com

13C NMR Spectroscopic Data for a Hexenynal Isomer

2D NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide correlations between nuclei and are invaluable for confirming structural assignments and determining connectivity, especially in complex molecules. COSY reveals couplings between vicinal protons, while HSQC correlates protons with the carbons to which they are directly attached. HMBC shows correlations between protons and carbons that are separated by two or three bonds, helping to establish connectivity across quaternary carbons and through multiple bonds.

While specific 2D NMR data for this compound was not detailed in the immediate search results, these techniques would be essential for unequivocally assigning all proton and carbon signals and confirming the proposed structure and stereochemistry. For instance, a COSY spectrum would show correlations between the vinylic protons and the aldehyde proton, as well as between the vinylic protons and the methyl protons. An HSQC spectrum would directly link each proton signal to its corresponding carbon signal. An HMBC spectrum would provide long-range correlations, such as between the aldehyde proton and the adjacent vinylic carbon, or between the methyl protons and the alkyne carbons, further solidifying the structural elucidation. The application of 2D NMR techniques is a standard practice in the full characterization of organic compounds. usk.ac.iduclouvain.be

Vibrational Spectroscopy for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing information about the functional groups present and the nature of chemical bonds.

Infrared (IR) Spectroscopy for Aldehyde and Alkynyl Stretches

IR spectroscopy is widely used to identify functional groups based on their characteristic absorption frequencies. Different functional groups vibrate at specific frequencies, resulting in distinctive peaks in the IR spectrum.

For this compound, key functional groups to identify using IR spectroscopy are the aldehyde (C=O) and the alkyne (C≡C). The carbonyl stretch of an aldehyde typically appears as a strong absorption band in the region of 1700-1740 cm-1. The carbon-carbon triple bond stretch of an internal alkyne is usually observed in the region of 2100-2260 cm-1, although its intensity can vary depending on the symmetry of the alkyne. The carbon-carbon double bond stretch of the alkene is also expected to appear in the spectrum, typically in the region of 1600-1680 cm-1.

Reported IR data for (E)-hex-4-en-2-yn-1-al, an isomer, shows a strong absorption band at 1703 cm-1, characteristic of the aldehyde carbonyl group. rsc.orgrsc.org While not directly for this compound, PubChem and SpectraBase confirm the availability of IR spectra for the target compound. nih.govspectrabase.com

Characteristic IR Absorption Band for a Hexenynal Isomer

Raman Spectroscopy for Conjugated Systems

Raman spectroscopy is another vibrational spectroscopic technique that complements IR spectroscopy. While IR measures the absorption of infrared light due to changes in dipole moment during vibration, Raman spectroscopy measures the scattering of light due to changes in polarizability during vibration. Raman spectroscopy is particularly useful for studying symmetrical vibrations and conjugated systems, such as the conjugated enyne system in this compound.

The conjugated double and triple bonds in this compound are expected to give rise to characteristic signals in the Raman spectrum due to the significant changes in polarizability during their vibrations. The carbon-carbon triple bond stretch, especially in conjugated systems, can be strong in Raman spectroscopy even if it is weak in IR. Similarly, the conjugated double bond stretch is also expected to be prominent in the Raman spectrum.

Specific Raman spectroscopic data for this compound was not found in the provided search results. However, Raman spectroscopy would be a valuable tool to further characterize the conjugated enyne system and confirm the presence and nature of the double and triple bonds in the molecule. chemicalbook.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for accurately determining the molecular formula of a compound by precisely measuring the mass-to-charge ratio (m/z) of its ions. For this compound (C₆H₆O), the theoretical monoisotopic mass is approximately 94.04186 Da nih.gov.

Research has reported HRMS data for (E)-hex-2-en-4-yn-1-al, providing a calculated mass of 94.0419 (for C₆H₆O) and a found mass of 94.0416 (using HREI-MS) rsc.org. Another related compound, (E)-Hex-2-en-4-yn-1-ol (C₆H₈O), a precursor to the aldehyde, has a calculated HREI-MS m/z of 95.0497 (for C₆H₇O, likely representing the M+H ion or a fragment) with a found value of 95.0497 rsc.org. These findings demonstrate the application of HRMS in confirming the elemental composition of this compound and related structures by matching experimental m/z values to theoretical calculations.

X-ray Crystallography for Solid-State Structure Determination

While specific X-ray crystallographic data for this compound itself were not found in the search results, the technique is commonly applied to related organic molecules, including enediynes and compounds containing similar functional groups. For instance, X-ray analysis has been used to confirm the structure and stereochemistry of related compounds, such as an E-isomer with a double bond where the configuration was also elucidated by 1H NMR spectroscopy spbu.ru. Crystallographic data for other organic compounds, providing details on crystal system, space group, unit cell dimensions, and refinement parameters, illustrate the type of information obtainable through this method spbu.rumpg.de. The absence of readily available X-ray crystal structure data for this compound suggests that obtaining suitable single crystals of this specific compound for analysis might be challenging, or the data is not widely published in the readily accessible literature.

Chiral Analysis via Optical Methods

Chiral analysis using optical methods is employed to determine the enantiomeric purity and absolute configuration of chiral compounds. Techniques such as optical rotation (OR), optical rotatory dispersion (ORD), and circular dichroism (CD) are central to this analysis uzh.chsun-way.com.twphotophysics.comjasco-global.com. These methods rely on the interaction of polarized light with chiral molecules.

Chemical Reactivity and Mechanistic Investigations of E Hex 2 En 4 Ynal

Electrophilic Transformations of the Enynal Moiety

Electrophilic reactions primarily target the electron-rich π systems of the double and triple bonds. The polarization induced by the electron-withdrawing aldehyde group can influence the regioselectivity of these additions.

Additions to the Carbon-Carbon Triple Bond

Alkynes typically undergo electrophilic addition reactions, although they are generally less reactive than alkenes towards electrophiles due to the higher bond energy and the more shielded nature of the π electrons. msu.edulibretexts.org The addition of electrophiles to the triple bond of enynals can be influenced by the presence of the conjugated aldehyde and alkene functionalities. Metal catalysts, such as gold and copper, have been shown to activate the alkyne for nucleophilic attack, which can be an initial step in some formal electrophilic transformations or cyclization reactions. thieme-connect.comthieme-connect.comcapes.gov.brnih.gov For example, gold and copper catalysts can induce intramolecular nucleophilic addition of a carbonyl oxygen to the alkyne part of enynal or enynone units, leading to the formation of cyclic structures. thieme-connect.comthieme-connect.comcapes.gov.br

Additions to the Carbon-Carbon Double Bond

Alkenes readily undergo electrophilic addition reactions, where the π electrons attack an electrophile, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile. savemyexams.comlibretexts.orgslideshare.netlibretexts.org The carbon-carbon double bond in (E)-hex-2-en-4-ynal is conjugated with both an alkyne and an aldehyde, which affects its electron density and reactivity. Electrophilic additions to this alkene are expected to follow Markovnikov's rule, where the electrophile adds to the carbon with more hydrogen atoms, leading to the more stable carbocation. savemyexams.comphysicsandmathstutor.com However, the conjugated system can lead to complex reaction pathways and potentially different regioselectivity depending on the specific electrophile and reaction conditions.

Aldehyde Group Reactivity in Electrophilic Environments

While aldehydes are typically considered electrophilic centers attacked by nucleophiles, their reactivity in electrophilic environments can involve interactions with strong acids or Lewis acids. These interactions can activate the carbonyl group towards subsequent reactions or influence the reactivity of the conjugated π system. For instance, coordination of a Lewis acid to the carbonyl oxygen can increase the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack or promoting reactions involving the adjacent double or triple bonds.

Nucleophilic Additions and Condensations involving the Aldehyde Functionality

The aldehyde group in this compound is a primary site for nucleophilic attack due to the polarity of the carbon-oxygen double bond, where the carbon atom is partially positive.

Knoevenagel and Wittig Reactions with Enynals

The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by dehydration, yielding an α,β-unsaturated compound. thermofisher.comsigmaaldrich.comorientjchem.orgwikipedia.org Aldehydes are generally more reactive than ketones in Knoevenagel condensations. thermofisher.com this compound, possessing an aldehyde group, can undergo Knoevenagel condensation with suitable active methylene compounds in the presence of a weak base catalyst. This reaction would extend the conjugated system.

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide to form an alkene. byjus.comlumenlearning.comlibretexts.orglibretexts.org This reaction is a valuable method for forming carbon-carbon double bonds at a precisely fixed location. lumenlearning.comlibretexts.org The aldehyde functionality of this compound can react with a variety of phosphonium ylides. The stereochemical outcome (E or Z) of the resulting alkene depends on the nature of the ylide used; stabilized ylides typically favor the E-alkene, while unstabilized ylides tend to produce the Z-alkene. lumenlearning.comlibretexts.orgorganic-chemistry.orgwikipedia.orgyoutube.com Research has explored Wittig reactions with enynals to synthesize 1,3-enyne boronates. rsc.org

Michael Additions to the Enone System

The Michael addition is a type of conjugate addition reaction where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.orgoregonstate.edumasterorganicchemistry.com While this compound is an enynal, the conjugated system includes an α,β-unsaturated aldehyde component, which can act as a Michael acceptor. The β-carbon to the aldehyde (C-3) is an electrophilic site susceptible to attack by soft nucleophiles. oregonstate.edu Michael additions to enynals can lead to the formation of new carbon-carbon bonds and complex molecular structures. Studies on related α,β-unsaturated carbonyl compounds, such as enones and enals, demonstrate their reactivity as Michael acceptors with various nucleophiles, including enolates, amines, and thiols. wikipedia.orgmasterorganicchemistry.comscispace.comacs.orgnih.gov

Pericyclic Reactions of this compound

Pericyclic reactions involve a concerted transformation through a cyclic transition state. This class of reactions includes cycloadditions and electrocyclizations, both of which are relevant to the reactivity of enynal systems like this compound due to the presence of conjugated pi systems.

Electrocyclization Reactions

Electrocyclization reactions are unimolecular pericyclic reactions involving the cyclization of a conjugated pi system with the formation of a new sigma bond and a decrease in the number of pi bonds. The direction and stereochemistry of electrocyclization are governed by the Woodward-Hoffmann rules.

Research has shown that substituted enynal derivatives can undergo electrocyclization reactions. For example, 4-arylidene-3,6-diarylhex-2-en-5-ynal derivatives have been reported to undergo iodine-promoted electrocyclization reactions with indoles, leading to the formation of polysubstituted cyclopentene (B43876) and cyclopenta[b]carbazole derivatives. acs.orgresearchgate.net Specifically, 4π electrocyclizations yielded cyclopentene derivatives, while 6π electrocyclizations produced cyclopenta[b]carbazole derivatives depending on the substitution pattern of the indole. acs.orgresearchgate.net This indicates that the enynal moiety can participate in electrocyclic ring closure under appropriate conditions, forming cyclic structures. While this compound is a simpler enynal, its conjugated system suggests it could potentially undergo electrocyclization reactions, possibly leading to cyclic carbonyl compounds or other cyclic structures depending on the specific reaction conditions and initiation method.

Rearrangement Reactions and Isomerizations

Enynal systems are also prone to various rearrangement and isomerization reactions, often catalyzed by acids or metals.

Meyer-Schuster Rearrangements and Derivatives

The Meyer-Schuster rearrangement is an acid-catalyzed reaction of propargyl alcohols to form α,β-unsaturated carbonyl compounds. wikipedia.org If the alkyne is terminal, the rearrangement yields an α,β-unsaturated aldehyde, while internal alkynes give α,β-unsaturated ketones. wikipedia.org The mechanism involves protonation of the hydroxyl group, followed by a 1,3-shift of the protonated hydroxyl group and subsequent keto-enol tautomerism. wikipedia.org

While this compound itself is an enynal and not a propargyl alcohol, derivatives of enynals with a propargylic alcohol functionality can undergo Meyer-Schuster type rearrangements. For instance, cis-6-hydroxyhex-2-en-4-ynals have been shown to undergo a mild, intramolecular intercepted Meyer-Schuster rearrangement to synthesize 2-acylfurans. nih.govresearchgate.net This demonstrates that the enynal framework can be incorporated into molecules that undergo Meyer-Schuster-like rearrangements, leading to the formation of furan (B31954) rings. The reaction of racemic propargylic tertiary alcohols using gold(I) catalysts followed by asymmetric alkene reduction has also been reported as a one-pot approach combining Meyer-Schuster rearrangement with other transformations to synthesize enantiopure β,β-disubstituted ketones. ucl.ac.uk These examples highlight the relevance of Meyer-Schuster type rearrangements in the context of molecules containing the enynal or related functionalities.

Enynal-Allene Rearrangements

Enynal-allene rearrangements involve the isomerization of an enynal system to an allene (B1206475). This type of rearrangement is often observed in systems containing both a double and a triple bond and can be catalyzed by various reagents, including metals. The formation of vinylallene intermediates from propargylic ene reactions, as discussed in the context of Diels-Alder reactions mit.edu, is an example of a process that generates an allene from a system containing alkyne and alkene moieties. While direct examples of this compound undergoing a specific enynal-allene rearrangement were not extensively detailed in the search results, the inherent reactivity of conjugated enyne systems suggests that such isomerization pathways are plausible under suitable catalytic or thermal conditions. The propensity for enynes to rearrange into allenes is a known phenomenon in organic chemistry, and the specific structure of this compound could potentially participate in such transformations, leading to allenic aldehydes.

Transition Metal-Catalyzed Transformations

Transition metals play a significant role in mediating reactions of enynals, facilitating complex cyclizations, coupling reactions, and cascade processes. The unique electronic and structural properties of this compound make it a versatile substrate in these transformations.

Gold- and Silver-Catalyzed Cyclizations

Gold and silver catalysts are known to activate alkynes and alkenes towards nucleophilic attack, making them suitable for the cyclization of enynals. Silver(I) catalysis has been reported in the cyclizative hydration of alkynes and propargylic alcohols, a process that can lead to 2-acylfuran derivatives. researchgate.net While the direct cyclization of this compound using gold or silver catalysts is not explicitly detailed for this specific isomer in the search results, related enynal substrates have been shown to undergo such cyclizations. For instance, silver-catalyzed tandem cyclization-elimination reactions of conjugated enyne-ketones can yield 2-alkenylfurans. researchgate.netresearchgate.net Gold(I)-catalyzed cyclization of β-allenylhydrazones has also been developed for the synthesis of multi-substituted N-aminopyrroles. beilstein-journals.org The cyclizative hydration of 6-acetoxy-hex-2-en-4-ynal substrates under Ag-catalysis conditions can lead to the synthesis of 2-(acetoxyacyl)furans, suggesting the potential for similar reactivity with related enynal structures like this compound, although the acetoxy group's directing effect is noted as not operable under these conditions for alkyne hydration. researchgate.netresearchgate.net Calcium(II) catalysis has also been shown to induce cycloisomerization of cis-6-hydroxy and cis-6-acyloxyhex-2-en-4-ynals to form 2-acylfurans and 2-(1-acyloxyalkenyl)furans. researchgate.net

Palladium- and Copper-Catalyzed Coupling Reactions

Palladium and copper catalysts are widely employed in cross-coupling reactions, forming new carbon-carbon bonds. While general palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions are well-established sigmaaldrich.comnobelprize.orgrsc.org, specific examples directly involving this compound were not prominently featured in the search results. However, palladium-catalyzed cross-coupling reactions between benzyl, aryl, or allyl bromides and conjugated enyne-ketones have been shown to form 2-alkenyl-substituted furans. lookchem.com This process involves a proposed palladium carbene intermediate. lookchem.com Copper-catalyzed coupling reactions are important for forming carbon-heteroatom bonds, such as C-N and C-O bonds. sioc-journal.cn Asymmetric copper-catalyzed intramolecular desymmetric alkenyl C-N coupling reactions have been developed using related substrates. sioc-journal.cn While specific examples with this compound are not detailed, the reactivity of related enyne systems under palladium and copper catalysis suggests potential for analogous coupling transformations.

Lewis Acid-Promoted Cascade Reactions

Lewis acids can activate the carbonyl group or the multiple bonds in enynals, initiating cascade reactions that lead to the formation of complex cyclic structures. Indium(III) chloride has been reported to catalyze tandem reactions of enynals with olefins, resulting in the formation of 1,3-cyclohexadienes. rsc.org Lewis acid promoted cascade cyclization reactions have been explored for the synthesis of natural product scaffolds. thieme-connect.compkusz.edu.cn For example, Lewis acid induced Prins/Conia-ene cascade cyclization reactions of ynal substrates with β-keto esters have been developed to synthesize 1-oxadecalins. pkusz.edu.cn While this compound itself was not explicitly shown as a substrate in these specific examples, the reactivity patterns observed with related enynals suggest its potential to participate in similar Lewis acid-promoted cascade processes, leading to diverse cyclic architectures.

Computational and Theoretical Studies on E Hex 2 En 4 Ynal Reactivity and Structure

Molecular Electron Density Theory (MEDT) for Reaction Mechanism Elucidation

Molecular Electron Density Theory (MEDT) is a powerful theoretical framework used to study the mechanisms of organic reactions. It posits that the changes in the electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactivity. Elucidation of a reaction mechanism for a compound like (E)-hex-2-en-4-ynal using MEDT would involve a detailed analysis of the changes in the topology of the electron localization function (ELF) along the reaction coordinate.

The quantum theory of atoms in molecules (QTAIM) allows for the partitioning of the molecular electron density (ρ) into atomic basins. nih.gov The topological analysis of this density reveals critical points—nuclei, bond critical points, ring critical points, and cage critical points—which define the molecular structure and bonding. nih.gov

In the context of a reaction involving this compound, this analysis tracks how electron density is reorganized as bonds are broken and formed. qcri.or.jp For instance, in a cycloaddition or nucleophilic addition reaction, the analysis would identify the specific points of maximum electron density accumulation (maximal points) and depletion, which correspond to the formation of new chemical bonds. nih.govqcri.or.jp This method provides a rigorous, quantitative description of the electronic events that constitute the reaction mechanism. researchgate.net

Conceptual Density Functional Theory (DFT) provides a set of reactivity indices that quantify the electrophilic and nucleophilic character of molecules. nih.govnih.gov

Electrophilicity Index (ω): This index measures the stabilization in energy when a system acquires additional electronic charge from its environment. researchgate.net It is calculated from the electronic chemical potential (μ) and the chemical hardness (η). Molecules are classified as strong, moderate, or marginal electrophiles based on their ω values. nih.gov For a conjugated system like this compound, the electron-withdrawing aldehyde group would contribute to its electrophilic character.

Nucleophilicity Index (N): This index evaluates the nucleophilic character of a molecule. It is defined relative to a reference compound, tetracyanoethylene (B109619) (TCE), which has a high electrophilicity. nih.gov The scale allows for the classification of molecules as strong, moderate, or marginal nucleophiles. researchgate.net The presence of π-bonds in this compound would give it some nucleophilic character, and this index would quantify that propensity.

A theoretical study would involve calculating these indices to predict how this compound would behave in polar reactions—whether it is more likely to act as an electrophile, accepting electrons, or a nucleophile, donating them.

| Index | Definition | Predicted Role of this compound |

|---|---|---|

| Electrophilicity (ω) | Measures the propensity of a species to accept electrons. | Expected to be a moderate to strong electrophile due to the conjugated aldehyde functionality. |

| Nucleophilicity (N) | Measures the propensity of a species to donate electrons. | Expected to be a marginal to moderate nucleophile, with reactivity centered at the π-systems of the double and triple bonds. |

Density Functional Theory (DFT) Investigations of Reaction Intermediates and Transition States

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to map out the complete energy landscape of a chemical reaction, providing crucial information about its feasibility and mechanism. researchgate.netresearchgate.net

A DFT study of a reaction involving this compound would begin by locating the geometries of all reactants, products, intermediates, and transition states on the potential energy surface. rsc.org By calculating the electronic energy of each of these species, a reaction energy profile can be constructed.

Molecules that are not sterically rigid, like this compound, can exist in different spatial arrangements or conformations. A thorough computational analysis involves exploring the conformational landscape to identify the most stable conformers (those at energy minima). researchgate.net DFT calculations can determine the relative energies of different isomers (e.g., the E/Z isomers of the double bond) and the rotational barriers between different conformers. researchgate.net Understanding the relative stability of isomers and the energy required to interconvert them is essential for predicting the outcomes of chemical reactions.

| Parameter | Description | Significance for this compound |

|---|---|---|

| Activation Energy (Ea) | The energy difference between the transition state and the reactants. | Determines the reaction rate. A lower barrier implies a faster reaction. |

| Reaction Energy (ΔErxn) | The net energy change between products and reactants. | Indicates if the reaction is exothermic (releases energy) or endothermic (requires energy). |

| Relative Isomer Energy | The energy difference between the (E) and (Z) isomers. | Determines the thermodynamically most stable isomer. |

| Rotational Barrier | The energy required to rotate around single bonds. | Identifies stable conformers and the flexibility of the molecule. |

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations provide fundamental insights into the electronic properties of a molecule. For this compound, this would involve analyzing its molecular orbitals, charge distribution, and electrostatic potential.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy and location of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the energy and location of the LUMO indicate its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. It reveals regions that are electron-rich (negative potential, typically colored red), which are susceptible to electrophilic attack, and regions that are electron-poor (positive potential, typically colored blue), which are susceptible to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the aldehyde oxygen and a positive potential near the carbonyl carbon and aldehydic hydrogen.

These analyses provide a detailed picture of the charge distribution and reactive sites within the molecule, complementing the reactivity indices from Conceptual DFT.

Molecular Dynamics Simulations for Dynamic Behavior

A comprehensive review of scientific literature and computational chemistry databases reveals a notable absence of specific studies employing molecular dynamics (MD) simulations to investigate the dynamic behavior of this compound. While MD simulations are a powerful tool for understanding the conformational landscape, solvent effects, and time-dependent motions of molecules, it appears that this specific compound has not yet been the subject of such detailed computational investigation.

The flexibility of the conjugated system in this compound is another aspect that could be effectively studied using molecular dynamics. By simulating the molecule's movements over time, researchers could identify the most populated conformational states and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological receptors or other chemical species.

Despite the potential utility of this method, there are currently no published research findings or data tables to report on the specific dynamic behavior of this compound as determined by molecular dynamics simulations. The scientific community has yet to apply this computational technique to this particular molecule, and therefore, a detailed discussion of its dynamic properties from this perspective cannot be provided at this time. Future computational studies may address this knowledge gap, which would be of interest for a more complete understanding of the chemical and physical properties of this compound.

Applications of E Hex 2 En 4 Ynal in Complex Organic Synthesis

Building Blocks for Natural Product Scaffolds and Analogs

The enynal functionality present in (E)-hex-2-en-4-ynal makes it a versatile precursor for constructing the core structures of various natural products and their synthetic analogs. Its ability to undergo selective transformations allows for the precise assembly of complex molecular scaffolds.

Synthesis of Polyketides and Isoprenoids

While direct mentions of this compound specifically in the synthesis of polyketides and isoprenoids are not explicitly detailed in the search results, related enynals and the reactions they undergo are relevant to the synthesis of these classes of natural products. For instance, the Corey-Fuchs reaction, which can be used to synthesize alkynes, is highlighted as a valuable tool in the assembly of various natural products, including polyketides and terpenoids (a class of isoprenoids). rsc.org Enynes synthesized via this method can act as key intermediates. rsc.org Additionally, the synthesis of polyunsaturated natural products often involves enyne or diyne structures, suggesting the potential for enynals like this compound to be incorporated into synthetic strategies for these compounds. uio.no Research into the synthesis of hexacyclinic acid, a complex polyketide, also illustrates the challenges and strategies involved in constructing such molecules, where enyne-containing fragments could potentially be employed. gla.ac.uk

Precursors to Furanocembranolides and Related Marine Metabolites

This compound and related enynals have been shown to be valuable precursors for the synthesis of furanocembranolides and other marine metabolites containing furan (B31954) rings. A key transformation in this area is the cycloisomerization of cis-6-hydroxy and cis-6-acyloxyhex-2-en-4-ynals, which can yield 2-acylfurans and 2-(1-acyloxyalkenyl)furans under calcium(II) catalysis. researchgate.net, researchgate.net This strategy is efficient for synthesizing substituted furan derivatives that are substructures of many bioactive natural products, including furanocembranolides. researchgate.net, researchgate.net Silver-catalyzed cyclization of alkynyl diols has also been employed in the synthesis of the southern furan segment of furanocembranoids. researchgate.net The synthesis of furanocembranes, a family of marine diterpenoids, highlights the importance of constructing the furan ring and the macrocyclic structure, where enynal-based strategies can be applied. gla.ac.uk

Role in the Total Synthesis of Bioactive Molecules

Enynals, including potentially this compound, play a role in the total synthesis of various bioactive molecules. Their ability to generate reactive intermediates, such as metal carbenes, makes them useful in a range of transformations critical for constructing complex molecular architectures. researchgate.net For example, enynals have been utilized in asymmetric three-component reactions to afford chiral α-furyl-β-amino carboxylate derivatives, which can be further converted into polycyclic frameworks and drug-conjugated derivatives through cycloaddition reactions. acs.org, acs.org The development of efficient cascade reactions involving enynals also provides rapid access to complex scaffolds relevant to natural product synthesis. pkusz.edu.cn

Precursors for Heterocyclic Systems

This compound and other enynals are significant precursors for the synthesis of various heterocyclic systems, which are prevalent in pharmaceuticals and natural products.

Furan Synthesis from Enynals

Enynals are well-established precursors for the synthesis of substituted furans. Transition metal-catalyzed cycloisomerization of enynals is a straightforward method for the synthesis of functionalized furans. researchgate.net Specifically, the cycloisomerization of cis-6-hydroxy and cis-6-acyloxyhex-2-en-4-ynals under calcium(II) catalysis provides an efficient route to 2-acylfurans and 2-(1-acyloxyalkenyl)furans. researchgate.net, researchgate.net Silver(I)-catalyzed tandem cyclization reactions of enynones (structurally related to enynals) have also been developed for the synthesis of 2-alkenylfurans, with proposed mechanisms involving furylsilver carbene intermediates. researchgate.net The use of enynals as carbene precursors in reactions leading to furan derivatives has also been reported. acs.org

Cyclopentene (B43876) and Carbazole Derivatives

Enynals can serve as starting materials for the synthesis of carbocyclic systems such as cyclopentenes, as well as fused heterocyclic systems like cyclopenta[b]carbazoles. An efficient method for the synthesis of polysubstituted cyclopentene and cyclopenta[b]carbazole derivatives involves the iodine-promoted electrocyclization of substituted indoles with 4-arylidene-3,6-diarylhex-2-en-5-ynal derivatives. researchgate.net, acs.org This reaction proceeds via different electrocyclization pathways (4π or 6π) depending on the substituents on the indole. researchgate.net, acs.org While the specific compound studied in these examples is a more complex diarylhex-2-en-5-ynal derivative, it demonstrates the potential of the enynal framework in constructing these ring systems through electrocyclization strategies. The synthesis of fully substituted cyclopentenes has also been achieved through sequential organocatalyzed reactions involving α,β-unsaturated aldehydes, which share structural similarities with enynals in their alkene-aldehyde moiety. acs.org

Compound List with PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 13830305 |

| (Z)-hex-4-en-2-ynal | 13070336 |

| (E)-hex-2-en-4-yne-1,6-diol | 11715168 |

| hex-4-en-2-ynal | 73165386 |

| (Z)-5-phenylpent-2-en-4-ynal | 104429-44-9 (CAS, CID not readily available) |

| 4-arylidene-3,6-diarylhex-2-en-5-ynal derivatives | No single CID; represents a class of compounds. |

| pukalide | No single CID found in search results. |

| 7-acetylsinumaxmol B | No single CID found in search results. |

| hexacyclinic acid | No single CID found in search results. |

Data Tables

Due to the nature of the search results, which focus on synthetic methodologies and reaction types rather than specific quantitative data for this compound in isolation, a single comprehensive data table covering all applications is not feasible. However, specific reaction conditions and outcomes were mentioned for some transformations.

Example Data Snippet (Illustrative based on search results):

While a dedicated table for this compound's reactions wasn't directly available, the search results describe reactions of related enynals. For instance, the cycloisomerization of cis-6-hydroxy and cis-6-acyloxyhex-2-en-4-ynals to 2-acylfurans is catalyzed by calcium(II). researchgate.net, researchgate.net

Illustrative Table Snippet (based on described reactions of related enynals):

| Substrate Type | Catalyst | Product Type | Key Reaction Type | Reference |

| cis-6-hydroxyhex-2-en-4-ynals | Calcium(II) | 2-Acylfurans | Cycloisomerization | researchgate.net, researchgate.net |

| cis-6-acyloxyhex-2-en-4-ynals | Calcium(II) | 2-Acylfurans | Cycloisomerization | researchgate.net, researchgate.net |

| cis-6-acyloxyhex-2-en-4-ynals | Calcium(II) | 2-(1-Acyloxyalkenyl)furans | Cycloisomerization | researchgate.net, researchgate.net |

| Enynones (related to enynals) | Silver(I) | 2-Alkenylfurans | Tandem Cyclization | researchgate.net |

| 4-arylidene-3,6-diarylhex-2-en-5-ynal derivatives + Indoles | Iodine | Cyclopentenes | Electrocyclization | researchgate.net, acs.org |

| 4-arylidene-3,6-diarylhex-2-en-5-ynal derivatives + Methoxy-substituted Indoles | Iodine | Cyclopenta[b]carbazoles | Electrocyclization | researchgate.net, acs.org |

Pyrrole (B145914) and Pyridine (B92270) Scaffold Construction

This compound and related enynals have shown utility in the synthesis of nitrogen-containing heterocycles, such as pyrroles and pyridines. Pyrroles are five-membered aromatic rings found in numerous natural products and pharmaceuticals wikipedia.org. Pyridines are six-membered aromatic rings that are also prevalent in various biologically active compounds and ligands nih.govwikipedia.org.

Research has explored the use of enynals in reactions that lead to the formation of these heterocyclic systems. For instance, studies have investigated cascade reactions involving enone-tethered aldehydes, which are structurally related to enynals, for the synthesis of indenes through a sequence involving Michael addition and intramolecular aldol (B89426) condensation. researchgate.net While this specific example focuses on indenes, it illustrates the potential for related conjugated carbonyl systems like this compound to participate in similar cascade processes leading to cyclic structures.

Furthermore, trisubstituted pyridine derivatives have been obtained from reactions involving 4-arylidene-3,6-diarylhex-2-en-5-ynal derivatives, which are structurally related to this compound. rsc.orgresearchgate.net These reactions, often promoted by iodine, demonstrate the capacity of such enynal-like structures to serve as precursors for pyridine rings through electrocyclization processes. researchgate.netresearchgate.net The yields of these pyridine derivatives can vary depending on the substituents and reaction conditions, with moderate to good yields reported for various electron-donating and withdrawing groups on the aryl rings. rsc.orgresearchgate.net

Copper-catalyzed cyclizations of β-hydroxyhomopropargylic sulfonamides, structurally related to potential derivatives of this compound, have also been shown to efficiently yield pyrroles. researchgate.netsemanticscholar.org This suggests that appropriately functionalized derivatives of this compound could potentially be employed in similar catalyzed cyclization strategies for pyrrole synthesis.

Stereocontrolled Synthesis of Chiral Compounds

The presence of the defined (E) double bond geometry and the potential for functionalization around the enynal core make this compound a candidate for stereocontrolled synthesis of chiral compounds. Stereocontrolled synthesis is crucial for producing enantiomerically or diastereomerically pure compounds, which is particularly important in the development of pharmaceuticals and other fine chemicals. openaccessjournals.comuniv-grenoble-alpes.fr

Studies on related conjugated systems, such as dimethyl (E)-hex-2-en-4-ynedioate, have demonstrated stereoselective reactions. For example, the Michael addition of alkyl amines to dimethyl (E)-hex-2-en-4-ynedioate shows regioselective addition to the α(δ')-carbon. mdpi.com This reaction yields α,β-dehydroamino acid derivatives, with primary amines exclusively producing the (2E,4E)-stereoisomer, while secondary amines result in a mixture of (2E,4E) and (2Z,4E)-stereoisomers. mdpi.com This highlights the potential for stereochemical control in reactions involving the enynal system, although the specific outcomes are dependent on the nature of the nucleophile.

While direct examples using this compound in stereocontrolled synthesis were not extensively detailed in the search results, the reactivity patterns observed in related enynals and conjugated systems suggest its potential. The development of chiral ligands and reagents (as discussed in section 6.4) could further enhance the ability to achieve high stereoselectivity in transformations involving this compound. researchgate.netconicet.gov.ar

Development of Novel Reagents and Ligands

The structure of this compound, with its conjugated enyne-aldehyde system, provides opportunities for the development of novel reagents and ligands. Organic synthesis often relies on the design and synthesis of specialized reagents and ligands to facilitate specific transformations with high efficiency and selectivity. openaccessjournals.comchemistrydocs.com

While no specific examples of novel reagents or ligands derived directly from this compound were found in the search results, the compound's unique structure suggests its potential as a precursor for such molecules. For instance, modifications of the aldehyde, alkene, or alkyne functionalities could lead to new classes of reactive intermediates or coordinating species. The development of novel ligands, particularly chiral ones, is an active area of research aimed at improving the enantioselectivity and diastereoselectivity of catalytic reactions. researchgate.netconicet.gov.ar Ligands derived from structures similar to this compound could potentially find applications in transition-metal-catalyzed reactions, influencing both reactivity and stereochemical outcome. conicet.gov.ar

The synthesis of chiral ligands from readily available precursors is a common strategy in asymmetric synthesis. researchgate.net If this compound can be synthesized in enantiomerically enriched form or if its reactions can be controlled stereoselectively, it could serve as a chiral building block for the synthesis of novel chiral ligands.

Furthermore, the enynal moiety itself could potentially act as a ligand in coordination chemistry, coordinating to metal centers through its π systems or the oxygen atom of the aldehyde. Such complexes could exhibit unique catalytic properties. Research into transition metal η²-vinyl complexes, for example, shows how alkene moieties can coordinate to metals and influence reactivity. researchgate.net

Compound Information

| Compound Name | PubChem CID |

| This compound | 13830305 |

| Pyrrole | 8027 |

| Pyridine | 1049 |

| Dimethyl (E)-hex-2-en-4-ynedioate | Not Found |

| Phenyl hydrazine | 10993 |

| Iodine | 807 |

| Toluene | 1140 |

| Glycine methyl ester | 11180 |

| Ammonium chloride | 25517 |

| Indole | 8017 |

| Copper(II) acetate | 11190 |

Data Table: Yields of Trisubstituted Pyridine Derivatives from a Related Dienynal

| Entry | Dienynal Derivative | Phenyl Hydrazine (equiv) | Iodine (equiv) | Solvent | Temperature (°C) | Yield (%) |

| 1 | (E)-4-((E)-benzylidene)-3,6-diphenylhex-2-en-5-ynal | 1.5 | 0.3 | Toluene | 60 | 66 |

Note: Data extracted from research on a structurally related dienynal, illustrating the potential for pyridine synthesis from similar enynal systems.

Future Perspectives and Emerging Directions in E Hex 2 En 4 Ynal Research

Sustainable and Green Chemistry Approaches for Enynal Synthesis

The synthesis of enynals like (E)-hex-2-en-4-ynal often involves multi-step processes that can generate significant waste and utilize hazardous reagents or solvents. Future research will likely focus on developing more sustainable and environmentally benign synthetic routes. This aligns with the broader goals of green chemistry, which emphasizes minimizing the environmental impact of chemical processes synthiaonline.comijnc.irresearchgate.net.

Key areas of investigation include:

Development of Atom-Economical Reactions: Exploring reactions that incorporate a higher proportion of the starting materials into the final product, thereby reducing waste.

Utilization of Renewable Feedstocks: Investigating the synthesis of enynals from bio-based or renewable resources, moving away from petrochemical dependence.

Solvent-Free or Aqueous-Phase Reactions: Developing synthetic protocols that eliminate or significantly reduce the need for volatile organic solvents, opting for greener alternatives like water or carrying out reactions in the absence of a solvent ijnc.ir.

Energy Efficiency: Designing synthetic routes that require less energy input, potentially utilizing photocatalysis or electrochemistry.

Integration of Green Technologies: Employing techniques such as flow chemistry, which can offer advantages in terms of safety, efficiency, and reduced solvent usage compared to traditional batch processes ijnc.irenantia.comorganic-chemistry.orgwuxiapptec.comchemanager-online.com.

Research in this area could lead to the development of more efficient and less environmentally harmful methods for producing this compound and related enynals, contributing to a more sustainable chemical industry google.com.

Discovery of New Catalytic Systems for Selective Transformations

The presence of multiple functional groups in this compound offers diverse reaction possibilities. Future research will focus on developing highly selective catalytic systems that can control the reactivity of the alkene, alkyne, or aldehyde functionalities independently or in concert. This is crucial for accessing complex molecular architectures with high precision.

Potential areas for catalytic innovation include:

Transition Metal Catalysis: Exploring novel transition metal complexes (e.g., based on earth-abundant metals like copper or iron, or precious metals like gold or palladium) for selective hydrogenation, oxidation, cycloaddition, or coupling reactions involving the enynal scaffold researchgate.netthieme-connect.comresearchgate.netnih.govmdpi.com. For instance, gold catalysis has shown promise in transformations of π-systems like those found in enynals mdpi.com.

Organocatalysis: Developing small organic molecule catalysts that can activate specific functional groups and promote selective transformations under mild conditions nih.gov.

Biocatalysis: Investigating the use of enzymes or enzyme mimics for highly selective and environmentally friendly reactions, potentially enabling transformations that are difficult to achieve with traditional chemical catalysts synthiaonline.comijnc.ir.

Cooperative Catalysis: Designing systems that combine different types of catalysts (e.g., a metal catalyst and an organocatalyst) to achieve synergistic effects and unprecedented reactivity or selectivity nih.gov.

The discovery of new catalytic systems will be essential for unlocking the full synthetic potential of this compound and enabling its use in the efficient synthesis of valuable chemicals.

Integration of Machine Learning and Artificial Intelligence in Reaction Prediction

Future directions include:

Reaction Outcome Prediction: Developing ML models trained on large datasets of chemical reactions to predict the products and byproducts of transformations involving this compound under various conditions mi-6.co.jpengineering.org.cnchemeurope.comnips.cc.

Synthesis Planning: Utilizing AI algorithms for retrosynthesis analysis, identifying efficient synthetic routes to target molecules starting from this compound synthiaonline.comengineering.org.cn.

Reaction Optimization: Employing ML to optimize reaction parameters such as temperature, pressure, catalyst loading, and solvent to maximize yield and selectivity and minimize reaction time and waste ijnc.irchemeurope.comgithub.com.

Catalyst Design: Using AI to design novel catalysts with desired properties for specific transformations of enynals.

Exploration of Bio-inspired and Biomimetic Transformations

Nature provides a wealth of inspiration for chemical transformations, with enzymes often performing highly complex and selective reactions under mild conditions. Future research could explore bio-inspired and biomimetic approaches to catalyze transformations of this compound dntb.gov.uanih.govrsc.orgnih.govrsc.org.

This could involve:

Enzyme Mimicry: Designing synthetic catalysts that mimic the active sites of enzymes known to catalyze similar reactions to those desired for this compound, such as oxidations, reductions, or cyclizations rsc.org.

Biocatalysis with Engineered Enzymes: Exploring the use of natural or engineered enzymes to catalyze specific transformations of the enynal, leveraging their high selectivity and efficiency synthiaonline.comijnc.ir.

Bio-inspired Cascade Reactions: Designing multi-step synthetic sequences that mimic natural metabolic pathways, where a series of transformations occur in a single pot without isolation of intermediates.

Bio-inspired and biomimetic approaches could lead to the development of highly selective, efficient, and environmentally friendly methods for transforming this compound into valuable products.

Unveiling Novel Reactivity Patterns under Extreme Conditions or Flow Chemistry

Exploring the reactivity of this compound under non-traditional conditions, such as high temperatures, high pressures, or in continuous flow reactors, can unveil novel reactivity patterns and access reaction pathways not accessible under standard batch conditions enantia.comorganic-chemistry.orgwuxiapptec.comchemanager-online.comgoflow.at.

Areas of investigation include:

High-Temperature/High-Pressure Reactions: Studying the behavior of this compound under elevated temperatures and pressures to induce new cyclization reactions, rearrangements, or polymerization pathways wuxiapptec.comgoflow.at. Flow chemistry is particularly well-suited for safely exploring such extreme conditions enantia.comorganic-chemistry.orgwuxiapptec.comchemanager-online.comgoflow.at.

Flow Chemistry: Utilizing continuous flow reactors to precisely control reaction parameters such as temperature, residence time, and mixing, which can enhance selectivity, safety, and scalability of reactions involving this compound enantia.comorganic-chemistry.orgwuxiapptec.comchemanager-online.com. This is especially beneficial for fast or exothermic reactions.

Mechanochemistry: Investigating solid-state reactions induced by mechanical force, which can offer solvent-free or reduced-solvent routes to enynal transformations.

Electrocatalysis and Photocatalysis: Exploring the use of electrical energy or light to drive transformations of this compound, offering alternative and potentially milder reaction conditions.

Exploring these non-traditional conditions can lead to the discovery of novel transformations and provide more efficient and scalable synthetic methods for accessing complex molecules from this compound.

Q & A

Q. What in silico methods optimize this compound’s bioavailability for pharmacological studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.